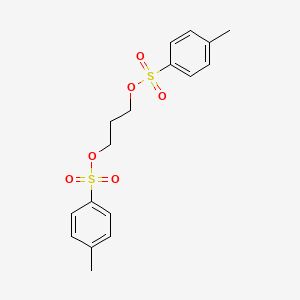

1,3-Bis(tosyloxy)propane

Description

The exact mass of the compound 1,3-Bis(tosyloxy)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(tosyloxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(tosyloxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVREDGIWSDQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282254 | |

| Record name | 1,3-Bis(tosyloxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-66-9 | |

| Record name | 1,3-Propanediol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(tosyloxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Bis(tosyloxy)propane IUPAC name and synonyms

An In-Depth Technical Guide to 1,3-Bis(tosyloxy)propane: Synthesis, Reactivity, and Applications

Introduction

1,3-Bis(tosyloxy)propane, a bifunctional organic compound, serves as a cornerstone reagent in modern synthetic chemistry. Its utility stems from the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This attribute makes it a versatile building block for introducing a three-carbon propane linker between two nucleophilic centers, a common strategy in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and key applications for researchers and professionals in drug development and materials science.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is critical for unambiguous scientific communication. 1,3-Bis(tosyloxy)propane is identified by several names and registry numbers across chemical literature and databases.

The systematic IUPAC name for this compound is propane-1,3-diyl bis(4-methylbenzenesulfonate) .[1][2] Another frequently used systematic name is 3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate.[3][4][5]

Due to its common use, a variety of synonyms are prevalent in both academic and industrial settings:

Key Identifiers and Physicochemical Properties

For accurate tracking and procurement, the following identifiers are essential. The compound typically appears as a white to off-white crystalline powder.[1][7][9]

| Property | Value | Source(s) |

| CAS Number | 5469-66-9 | [1][2][3] |

| Molecular Formula | C₁₇H₂₀O₆S₂ | [1][3][5] |

| Molecular Weight | 384.46 g/mol | [1][2][10] |

| Melting Point | 90-93 °C | [1][9] |

| Purity | Typically ≥98% (by HPLC) | [1][7] |

| InChI Key | ODVREDGIWSDQFD-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | [3][5] |

Synthesis of 1,3-Bis(tosyloxy)propane

The synthesis of 1,3-Bis(tosyloxy)propane is a standard esterification reaction, specifically a tosylation, that is fundamental in organic synthesis.

Reaction Principle and Precursor Selection

The primary method for synthesizing this compound is the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) .[3] The selection of 1,3-propanediol is logical due to its two primary hydroxyl groups, which exhibit equivalent reactivity, facilitating a symmetric bis-tosylation.[3] The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct formed during the reaction.[3]

Detailed Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of 1,3-Bis(tosyloxy)propane.

Materials:

-

1,3-propanediol

-

p-toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in a suitable solvent like dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to control the exothermic reaction and prevent the formation of side products.[1]

-

Base Addition: Add the base (e.g., pyridine) to the cooled solution.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction goes to completion.[1]

-

Workup and Extraction:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold aqueous HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and finally, brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization (e.g., from ethanol or methanol) or column chromatography to yield pure 1,3-Bis(tosyloxy)propane as a white crystalline solid.[1]

-

Synthesis Workflow Diagram

Caption: Synthesis of 1,3-Bis(tosyloxy)propane.

Chemical Reactivity and Mechanism

The synthetic utility of 1,3-Bis(tosyloxy)propane is dominated by the reactivity of the tosylate groups. The tosylate anion (CH₃C₆H₄SO₃⁻) is a superb leaving group because its negative charge is delocalized and stabilized by the sulfonyl group and the aromatic ring, making it the conjugate base of a strong acid (p-toluenesulfonic acid).

Nucleophilic Substitution Reactions

1,3-Bis(tosyloxy)propane acts as a bifunctional electrophile, readily undergoing nucleophilic substitution reactions at the terminal carbons.[1][3] These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature.[3] However, given that the tosylate groups are attached to primary carbons, the Sₙ2 pathway is generally favored .

In a typical reaction, a nucleophile (Nu⁻) attacks one of the carbon atoms bearing a tosylate group, displacing it and forming a new carbon-nucleophile bond. Since the molecule has two such sites, it can react twice, making it an ideal reagent for forming cyclic compounds or for linking two separate molecules.

Common nucleophiles include:

-

Amines (R-NH₂): React to form 1,3-diaminopropane derivatives.

-

Alcohols/Alkoxides (R-O⁻): Form 1,3-dialkoxypropane derivatives.[3]

-

Thiols/Thiolates (R-S⁻): Yield 1,3-dithioether derivatives.

-

Azides (N₃⁻): Produce 1,3-diazidopropane, a precursor to diamines.

-

Cyanides (CN⁻): Result in dinitriles, which can be further hydrolyzed to dicarboxylic acids.

Reaction Mechanism Diagram

Caption: Generalized Sₙ2 reaction pathway.

Applications in Drug Development and Organic Synthesis

The ability of 1,3-Bis(tosyloxy)propane to act as a three-carbon linker is highly valuable in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing a wide range of biologically active molecules.[1][3] The propane linker can serve as a flexible spacer in a molecule, allowing different functional groups to orient themselves optimally for binding to a biological target. Its use in forming cyclic structures is particularly important, as cyclization can lock a molecule into a more rigid, active conformation, a strategy often employed in drug design.[1][11]

-

Polymer Chemistry: This compound can be used as a cross-linking agent or as a monomer in the synthesis of specialized polymers.[3]

-

General Organic Synthesis: It is widely employed as a versatile building block for constructing more complex molecular architectures.[3] For instance, it is used in the synthesis of crown ethers, cryptands, and other macrocyclic compounds by reacting it with di-nucleophiles like diols or diamines.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1,3-Bis(tosyloxy)propane.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

In all cases of exposure, seek medical attention.

-

Conclusion

1,3-Bis(tosyloxy)propane is a powerful and versatile reagent in organic synthesis. Its predictable reactivity, stemming from the two excellent tosylate leaving groups, makes it an indispensable tool for introducing the propane-1,3-diyl moiety. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, handling, and reaction mechanisms is essential for leveraging its full synthetic potential to create novel and complex molecular structures.

References

-

P&S Chemicals. (n.d.). Product information, 1,3-Bis-(tosyloxy)propane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5469-66-9 | Product Name : Propane-1,3-diyl bis(4-methylbenzenesulfonate). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Cyanomethyl-1,3-bis(tosyloxy)propane. Retrieved from [Link]

-

Synthonix. (n.d.). Propane-1,3-diyl bis(4-methylbenzenesulfonate). Retrieved from [Link]

-

PubChem. (n.d.). (S)-Propane-1,2-diyl bis(4-methylbenzenesulfonate). Retrieved from [Link]

-

Baran Lab. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1,3-Bis(tosyloxy)propane 98.0+%, TCI America™. Retrieved from [Link]

-

National Institutes of Health. (2009). 1,3-Bis[(4-methylbenzylidene)aminooxy]propane. Retrieved from [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Triethoxypropane. Retrieved from [Link]

-

WorkplaceSafetyNorth. (2013). Safe Propane Handling. Retrieved from [Link]

-

P3 Propane Safety. (n.d.). Propane Safety Policies Archives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy 1,3-Bis(tosyloxy)propane | 5469-66-9 [smolecule.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 3-(4-Methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | C17H20O6S2 | CID 230370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Propanediol di-p-toluenesulfonate, 98% | CymitQuimica [cymitquimica.com]

- 7. 1,3-Bis(tosyloxy)propane | CymitQuimica [cymitquimica.com]

- 8. 1,3-Bis(tosyloxy)propane | 5469-66-9 | TCI EUROPE N.V. [tcichemicals.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemscene.com [chemscene.com]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. p3propane.com [p3propane.com]

The Versatile Bifunctional Alkylating Agent: A Technical Guide to 1,3-Bis(tosyloxy)propane

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

1,3-Bis(tosyloxy)propane, also known by its systematic IUPAC name propane-1,3-diyl bis(4-methylbenzenesulfonate), is a crystalline organic compound that has carved a significant niche in the landscape of modern organic synthesis.[1] With the CAS number 5469-66-9, this molecule is structurally characterized by a central three-carbon propane backbone flanked by two tosylate (p-toluenesulfonate) groups at the 1 and 3 positions.[1][2] These tosylate moieties are superb leaving groups, rendering 1,3-Bis(tosyloxy)propane a highly effective bifunctional alkylating agent. This inherent reactivity is the cornerstone of its widespread utility, enabling the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Core Molecular and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a research setting. 1,3-Bis(tosyloxy)propane is typically a white to off-white crystalline powder.[1][3] Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5469-66-9 | [3][4][5] |

| Molecular Formula | C₁₇H₂₀O₆S₂ | [2][4][6] |

| Molecular Weight | 384.46 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 90-93 °C | [1] |

| Purity | >98.0% (HPLC) | [4][7] |

| Synonyms | 1,3-Propanediol di-p-tosylate, Trimethylene glycol bis(p-toluenesulfonate), 1,3-Bis(p-toluenesulfonyloxy)propane | [1][4][7] |

Spectroscopic characterization is essential for confirming the identity and purity of 1,3-Bis(tosyloxy)propane. The proton NMR (¹H NMR) spectrum in CDCl₃ typically shows distinct signals corresponding to the aromatic protons of the tosyl groups (δ 7.6–7.8 ppm), the methylene protons adjacent to the sulfonate oxygens (δ 4.2–4.4 ppm), and the central methylene protons of the propane chain.[1]

Synthesis and Purification: A Practical Laboratory Workflow

The synthesis of 1,3-Bis(tosyloxy)propane is a standard procedure in many organic chemistry laboratories, primarily involving the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl).[1][2] The choice of 1,3-propanediol as the precursor is logical due to its two primary hydroxyl groups, which exhibit equivalent reactivity, facilitating a symmetric bis-tosylation.[2]

Detailed Experimental Protocol: Synthesis of 1,3-Bis(tosyloxy)propane

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM) or chloroform.[1] A base, such as pyridine or triethylamine (2.2 equivalents), is added to neutralize the hydrochloric acid byproduct that is generated during the reaction.[1][2]

-

Reaction Initiation: Cool the solution to 0-5 °C using an ice bath.[1] Dissolve p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred solution of 1,3-propanediol and base over a period of 30-60 minutes. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The primary method for purification is column chromatography on silica gel, which effectively separates the desired product from unreacted starting materials and byproducts.[2] Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, can be employed to achieve high purity.[1] Typical yields for this reaction are high, often exceeding 90%.[1]

Caption: A typical laboratory workflow for the synthesis and purification of 1,3-Bis(tosyloxy)propane.

Reactivity and Mechanistic Considerations

The chemical behavior of 1,3-Bis(tosyloxy)propane is dominated by the presence of the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions.[1][2] This bifunctionality allows it to react with two equivalents of a nucleophile or with a dinucleophile to form cyclic structures. The reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, with the operative mechanism being dependent on the reaction conditions and the nature of the nucleophile.[2] For primary alkyl halides, such as the propane backbone in this molecule, the Sₙ2 mechanism is generally favored, especially with strong nucleophiles.

Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile with 1,3-Bis(tosyloxy)propane.

Applications in Drug Development and Organic Synthesis

The versatility of 1,3-Bis(tosyloxy)propane as a bifunctional electrophile makes it a valuable tool in the synthesis of a wide array of organic molecules.[1]

-

Pharmaceutical Synthesis: This compound is instrumental in the preparation of various heterocyclic compounds, which are common scaffolds in many biologically active molecules.[2] By reacting with dinucleophiles such as diamines, dithiols, or diols, it can be used to construct cyclic ethers, thioethers, and amines of varying ring sizes. This is particularly relevant in drug design, where the formation of cyclic structures is a key strategy for modulating the pharmacological properties of a lead compound.[1] For instance, it can be used in the synthesis of 1,3-diaminopropane derivatives, which are important building blocks in medicinal chemistry.[2][8] Its role as a bifunctional alkylating agent is analogous to other agents used in chemotherapy, which form cross-links in DNA.[9]

-

Polymer Chemistry: 1,3-Bis(tosyloxy)propane can serve as a chain extender or cross-linking agent in the synthesis of polymers.[1][2] Its reaction with difunctional monomers can lead to the formation of polymers with specific, tailored properties.

-

General Organic Synthesis: Beyond complex target-oriented synthesis, it is widely used for the introduction of a three-carbon spacer between two nucleophilic centers. This simple yet powerful transformation has broad applications in the construction of a diverse range of organic molecules.

Comparative Analysis with Structurally Similar Reagents

To appreciate the unique reactivity of 1,3-Bis(tosyloxy)propane, it is useful to compare it with a structurally related compound.

| Compound | Key Structural Difference | Impact on Reactivity and Applications |

| 1,3-Bis(tosyloxy)-2,2-dimethylpropane | Presence of two methyl groups on the central carbon of the propane backbone (neopentyl structure). | The steric bulk of the neopentyl group significantly hinders Sₙ2 reactions, making it less reactive than 1,3-Bis(tosyloxy)propane.[1] This reduced reactivity can be advantageous for controlled or stepwise syntheses and it exhibits higher thermal stability.[1] |

Safety and Handling

According to the Safety Data Sheet (SDS), 1,3-Bis(tosyloxy)propane is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[10] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is known to be incompatible with strong oxidizing agents.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Use in a well-ventilated area, preferably in a fume hood, to prevent the dispersion of dust.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[11] If inhaled, move the person to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes.[11] If irritation persists, seek medical attention.[10]

Conclusion

1,3-Bis(tosyloxy)propane is a cornerstone reagent in organic synthesis, offering a reliable and efficient means of introducing a three-carbon electrophilic spacer. Its predictable reactivity, high yields in synthesis, and broad applicability in the construction of complex molecules, particularly in the pharmaceutical industry, solidify its importance. For the research scientist, a comprehensive understanding of its properties, synthetic protocols, and reactivity profile is essential for leveraging its full potential in the design and execution of innovative synthetic strategies.

References

-

CP Lab Safety. (n.d.). 1, 3-Bis(tosyloxy)propane, min 98% (HPLC), 100 grams. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1,3-Bis(tosyloxy)propane 98.0+%, TCI America™. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1,3-Bis-(tosyloxy)propane. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Baran Lab. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. Retrieved from [Link]

-

MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,1,3-triethoxy-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1,3-Bis(tosyloxy)propane | 5469-66-9 [smolecule.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1,3-Bis(tosyloxy)propane | CymitQuimica [cymitquimica.com]

- 5. 1,3-Bis(tosyloxy)propane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. 1,3-Bis(tosyloxy)propane | 5469-66-9 | TCI AMERICA [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 1,3-PROPANEDIOL DI-P-TOLUENESULFONATE | 5469-66-9 [amp.chemicalbook.com]

physical properties of 1,3-Propanediol di-p-tosylate

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Propanediol di-p-tosylate

Introduction

1,3-Propanediol di-p-tosylate, also known as trimethylene glycol di-p-tosylate, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. It serves as a stable, crystalline solid derived from the versatile liquid diol, 1,3-propanediol. The critical functional transformation involves the conversion of the terminal hydroxyl groups into p-toluenesulfonate (tosylate) esters. This modification is not trivial; it turns the chemically passive hydroxyls into excellent leaving groups, rendering the terminal carbons highly susceptible to nucleophilic attack.

Consequently, 1,3-propanediol di-p-tosylate is not merely a derivative but a potent electrophilic building block. It is primarily utilized as a three-carbon (C3) linker, enabling the covalent connection of two nucleophilic species. Its applications range from the synthesis of complex macrocycles and heterocyclic systems to its use as a cross-linking agent in polymer and materials science. This guide provides a comprehensive technical overview of its core physical properties, validated protocols for its synthesis and purification, modern analytical characterization techniques, and essential safety guidelines for its handling and storage.

Core Physicochemical Properties

The fundamental properties of 1,3-Propanediol di-p-tosylate are summarized below. These data are crucial for designing experiments, selecting appropriate solvents, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate) | [1] |

| Synonyms | 1,3-Bis(tosyloxy)propane, Trimethylene glycol di-p-tosylate | [1] |

| CAS Number | 5469-66-9 | [1] |

| Molecular Formula | C₁₇H₂₀O₆S₂ | [2] |

| Molecular Weight | 384.47 g/mol | [1] |

| Appearance | White crystalline solid or powder | [2] |

| Melting Point | 90-92 °C (literature) | |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), chloroform, acetone, and tetrahydrofuran (THF). | |

| Chemical Stability | Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions. | |

| InChI Key | ODVREDGIWSDQFD-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Approach

The synthesis of 1,3-propanediol di-p-tosylate is a cornerstone procedure in many synthetic workflows. The methodology described here is a robust and scalable adaptation of the standard tosylation of primary alcohols.

Causality Behind Experimental Choices

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is twofold: first, to deprotonate the alcohol, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting material and unreacted base, halting the reaction. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation. Dichloromethane is an excellent solvent as it is inert to the reaction conditions and readily dissolves both the reactants and the product.

Experimental Protocol: Synthesis of 1,3-Propanediol di-p-tosylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-propanediol (1.0 eq., e.g., 3.81 g, 50 mmol) and anhydrous dichloromethane (100 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq., e.g., 17.4 mL, 125 mmol) via syringe. Rationale: The excess base ensures complete neutralization of HCl and drives the reaction to completion.

-

Tosyl Chloride Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (2.2 eq., e.g., 21.0 g, 110 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel. Rationale: Slow addition is critical to manage the exotherm and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours). The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine.

-

Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 50 mL) to facilitate phase separation.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude white solid should be purified by recrystallization from hot ethanol to yield fine, white needles of 1,3-propanediol di-p-tosylate.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of 1,3-Propanediol di-p-tosylate.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized product before its use in subsequent, often costly, experiments.

-

Melting Point Analysis: A sharp and un-depressed melting point within the literature range (e.g., 90-92 °C) is a primary indicator of high purity. Impurities typically cause melting point depression and broadening.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include:

-

δ ~7.80 (d, 4H): Aromatic protons ortho to the sulfonyl group.

-

δ ~7.35 (d, 4H): Aromatic protons meta to the sulfonyl group.

-

δ ~4.10 (t, 4H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs). Their downfield shift compared to the starting diol (~3.8 ppm) is indicative of successful tosylation.

-

δ ~2.45 (s, 6H): Methyl protons of the two tosyl groups.

-

δ ~2.05 (quintet, 2H): The central methylene proton (-CH₂-CH₂-CH₂-).

-

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups and the absence of the starting material.

-

Key Absences: Complete disappearance of the broad O-H stretching band from the starting diol (typically ~3300 cm⁻¹).

-

Key Appearances: Strong, characteristic S=O stretching bands for the sulfonate ester at ~1360 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric). Aromatic C=C stretching bands around 1600 cm⁻¹.

-

Visualization of Analytical Workflow

Caption: A logical workflow for the analytical confirmation of 1,3-Propanediol di-p-tosylate.

Applications in Research and Drug Development

The utility of 1,3-propanediol di-p-tosylate stems from its nature as a bifunctional electrophile. The tosylate groups are superb leaving groups, allowing for efficient displacement by a wide range of nucleophiles in Sₙ2 reactions.

-

C3 Linker in Synthesis: It is widely used to introduce a flexible three-carbon bridge between two nucleophilic centers within the same molecule (intramolecular) to form cyclic structures, or between two different molecules (intermolecular). This is a common strategy in the synthesis of pharmaceuticals and natural products.

-

Cross-linking Agent: In polymer chemistry, it can be used to cross-link polymer chains that possess nucleophilic side groups (e.g., amines, thiols), thereby modifying the material's mechanical properties, such as rigidity and thermal stability.

-

Precursor to Heterocycles: Reaction with dinucleophiles, such as 1,2-diamines or 1,2-diols, can lead to the formation of saturated N- or O-containing heterocyclic rings, which are common scaffolds in drug molecules.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.

-

Hazard Identification: 1,3-Propanediol di-p-tosylate is classified as a combustible solid and can be harmful and an irritant.[1] Direct contact with skin, eyes, and mucous membranes should be avoided.

-

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents and moisture, as it can slowly hydrolyze over time.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

1,3-Propanediol di-p-tosylate is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined physical properties, straightforward synthesis, and potent reactivity as a bifunctional electrophile make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its characteristics, as detailed in this guide, enables its effective and safe application in the synthesis of novel and complex molecular architectures.

References

Sources

1,3-Bis(tosyloxy)propane molecular weight and formula

An In-depth Technical Guide to 1,3-Bis(tosyloxy)propane: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(tosyloxy)propane (CAS No. 5469-66-9), a versatile bifunctional electrophile widely employed in organic synthesis. As a key building block, its utility stems from the two terminal tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This document, intended for researchers and professionals in chemistry and drug development, details the compound's fundamental properties, provides a robust protocol for its synthesis and purification, explores its reaction mechanisms, and highlights its significant applications in the construction of complex molecules, including pharmaceuticals and polymers.

Core Molecular Attributes and Physicochemical Properties

1,3-Bis(tosyloxy)propane, systematically named propane-1,3-diyl bis(4-methylbenzenesulfonate), is a stable, crystalline solid at room temperature.[1][2] Its structure features a flexible three-carbon propane linker flanked by two bulky p-toluenesulfonate (tosyl) groups. These tosylates are the cornerstone of its reactivity, enabling facile displacement by a wide range of nucleophiles.

Table 1: Chemical Identifiers and Properties of 1,3-Bis(tosyloxy)propane

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₀O₆S₂ | [1][3][4][5][6] |

| Molecular Weight | 384.46 g/mol | [1][4] |

| CAS Registry Number | 5469-66-9 | [1][2][3][4][5][6] |

| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate) | [1][3] |

| Synonyms | 1,3-Propanediol di-p-tosylate, Trimethylene glycol ditosylate | [1][4] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 90–93°C | [1] |

| Purity | Typically >98.0% (HPLC) | [4] |

Synthesis and Purification

The most common and efficient synthesis of 1,3-Bis(tosyloxy)propane involves the di-tosylation of 1,3-propanediol using p-toluenesulfonyl chloride (TsCl).[3] The selection of 1,3-propanediol is strategic due to its two primary hydroxyl groups, which exhibit equivalent reactivity, facilitating a symmetric and high-yielding reaction.[3]

Synthesis Mechanism and Rationale

The reaction is a nucleophilic attack by the hydroxyl groups of 1,3-propanediol on the electrophilic sulfur atom of TsCl. A tertiary amine base, such as pyridine or triethylamine, is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This neutralization prevents the protonation of the starting alcohol and drives the equilibrium towards the formation of the desired ditosylate ester, resulting in high yields, often exceeding 90%.[1]

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of 1,3-Bis(tosyloxy)propane.

Detailed Experimental Protocol

Materials:

-

1,3-Propanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol or Isopropanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-propanediol (1.0 eq) in anhydrous pyridine (or DCM with triethylamine, 2.5 eq) and cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, pour the reaction mixture into ice-cold 1 M HCl. This step protonates the pyridine, rendering it water-soluble for easy removal. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford pure 1,3-Bis(tosyloxy)propane as a white crystalline solid. Column chromatography using silica gel can also be employed for high-purity requirements.[3]

Spectroscopic Characterization

Structural confirmation is typically achieved through NMR spectroscopy. The symmetry of the molecule results in a simple and easily interpretable spectrum.

Table 2: Representative Spectroscopic Data for 1,3-Bis(tosyloxy)propane

| Technique | Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system) | 7.6–7.8 ppm (d, 4H), 7.3-7.4 ppm (d, 4H) |

| Methylene protons (-O-CH₂ -) | 4.2–4.4 ppm (t, 4H) | |

| Central methylene protons (-CH₂-CH₂ -CH₂-) | ~2.1 ppm (quintet, 2H) | |

| Methyl protons (Ar-CH₃ ) | ~2.45 ppm (s, 6H) | |

| IR (KBr) | S=O stretch (sulfonate) | ~1350 cm⁻¹ (asymmetric), ~1170 cm⁻¹ (symmetric) |

| C-O stretch (ester) | ~960 cm⁻¹ | |

| Aromatic C=C stretch | ~1600 cm⁻¹ |

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.[1]

Reactivity and Mechanistic Insights

The synthetic utility of 1,3-Bis(tosyloxy)propane is derived from its behavior as a bifunctional alkylating agent. The tosylate group is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.

Nucleophilic Substitution (Sₙ2) Mechanism

The primary reaction pathway is the Sₙ2 mechanism.[1][3] Nucleophiles attack the electrophilic carbon atoms adjacent to the tosyloxy groups, leading to the displacement of the tosylate anion. Given that both leaving groups are attached to primary carbons, the Sₙ2 pathway is sterically favored over Sₙ1, which would require the formation of an unstable primary carbocation.

This bifunctionality allows the molecule to act as a three-carbon linker. It can react with one equivalent of a nucleophile to form a mono-substituted intermediate or with two equivalents to form a symmetrically disubstituted product. More importantly, it can react with a single molecule containing two nucleophilic sites to form cyclic structures, a crucial strategy in the synthesis of heterocycles and macrocycles used in drug design.[1]

Diagram 2: Generalized Sₙ2 Reaction Mechanism

Caption: Sₙ2 displacement of a tosylate group by a nucleophile (Nu⁻).

Applications in Research and Development

1,3-Bis(tosyloxy)propane is a versatile building block in numerous synthetic applications.

-

Pharmaceutical Synthesis: It is used to construct heterocyclic rings and link molecular fragments, which are common motifs in biologically active molecules.[1][3] Its defined length and reactivity make it an ideal linker for creating bivalent ligands or prodrugs.[1]

-

Polymer Chemistry: The compound can act as a cross-linking agent or a monomer in the synthesis of specialty polymers and dendrimers.[1][3]

-

Organic Synthesis: It serves as a precursor for a variety of 1,3-disubstituted propanes by reaction with nucleophiles such as amines, thiols, azides, and carbanions, providing access to diamines, dithiols, and other important synthetic intermediates.

Safety and Handling

According to available safety data, 1,3-Bis(tosyloxy)propane is not classified as a hazardous substance under Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, appropriate precautions should be taken.

-

Handling: Use in a well-ventilated area or a fume hood to prevent dust dispersion. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[2] It is incompatible with strong oxidizing agents.[2]

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If irritation persists or if swallowed, seek medical attention.

Conclusion

1,3-Bis(tosyloxy)propane is a high-value synthetic intermediate whose utility is anchored in its bifunctional nature and the excellent leaving group capacity of its two tosylate moieties. Its straightforward synthesis, well-defined reactivity via the Sₙ2 mechanism, and commercial availability make it an indispensable tool for chemists in academic and industrial settings. This guide provides the foundational knowledge required for its effective and safe utilization in the synthesis of novel chemical entities.

References

-

1,3-Bis(tosyloxy)propane 98.0+%, TCI America™. Fisher Scientific. [Link]

-

Product information, 1,3-Bis-(tosyloxy)propane. P&S Chemicals. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Buy 1,3-Bis(tosyloxy)propane | 5469-66-9 [smolecule.com]

- 4. 1,3-Bis(tosyloxy)propane | CymitQuimica [cymitquimica.com]

- 5. 1,3-Bis(tosyloxy)propane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pschemicals.com [pschemicals.com]

The Solubility Profile of 1,3-Bis(tosyloxy)propane: A Comprehensive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Importance of 1,3-Bis(tosyloxy)propane

1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a versatile bifunctional electrophile widely employed in organic synthesis.[1][2] Its utility stems from the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property allows for the facile introduction of a three-carbon propane linker between two nucleophilic moieties, a common strategy in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[1][2] The efficiency and success of synthetic procedures involving 1,3-Bis(tosyloxy)propane are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility of 1,3-Bis(tosyloxy)propane, offering both theoretical insights and practical guidance for its effective use in the laboratory.

Core Principles: Deciphering the Solubility of 1,3-Bis(tosyloxy)propane

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. 1,3-Bis(tosyloxy)propane is a moderately polar molecule, a characteristic derived from its molecular structure.

The molecule possesses two bulky, relatively nonpolar aromatic tosyl groups, which contribute to its solubility in nonpolar and moderately polar solvents. Conversely, the polar sulfonate ester linkages and the potential for weak hydrogen bonding with the oxygen atoms impart some degree of polar character, influencing its interaction with polar solvents.

A Practical Overview of Solubility in Common Organic Solvents

While precise quantitative solubility data for 1,3-Bis(tosyloxy)propane is not extensively documented in publicly available literature, a wealth of qualitative information can be gleaned from its common applications in synthesis and purification. The following table summarizes the observed and inferred solubility of 1,3-Bis(tosyloxy)propane in a range of organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Rationale and Commentary |

| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a preferred solvent for the synthesis of 1,3-Bis(tosyloxy)propane, indicating good solubility.[1] Its moderate polarity effectively solvates the molecule. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent for 1,3-Bis(tosyloxy)propane. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a common solvent for nucleophilic substitution reactions involving tosylates, often at elevated temperatures, suggesting good solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including 1,3-Bis(tosyloxy)propane, particularly for reaction purposes.[1] | |

| Acetone | Soluble | Recrystallization from ethanol-acetone mixtures has been reported, indicating good solubility, especially when heated. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | General knowledge of tosylate chemistry suggests that non-nucleophilic ethers are suitable solvents.[3] |

| Diethyl Ether | Moderately Soluble | Expected to be a reasonably good solvent, though likely less effective than THF or halogenated solvents. | |

| Esters | Ethyl Acetate | Moderately Soluble | Used as a component of the mobile phase in column chromatography of 1,3-Bis(tosyloxy)propane, indicating moderate solubility. |

| Alcohols | Ethanol | Soluble (especially when heated) | Recrystallization from ethanol is a common purification method, signifying good solubility at elevated temperatures and lower solubility at room temperature. |

| Methanol | Soluble (likely similar to ethanol) | Expected to have similar solubility characteristics to ethanol. | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the moderately polar 1,3-Bis(tosyloxy)propane. |

| Aliphatic Hydrocarbons | Hexane | Insoluble | As a nonpolar solvent, hexane is used as an anti-solvent in chromatography and recrystallization, indicating very low solubility. |

| Aqueous | Water | Insoluble | The large nonpolar aromatic groups and the overall organic nature of the molecule make it insoluble in water. Tosylates can also be prone to hydrolysis in aqueous environments.[3] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a standard laboratory method for qualitatively and semi-quantitatively assessing the solubility of 1,3-Bis(tosyloxy)propane.

Materials and Equipment:

-

1,3-Bis(tosyloxy)propane (solid, crystalline powder)

-

A selection of organic solvents (e.g., DCM, acetone, ethanol, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Protocol:

-

Preparation: Accurately weigh a small amount of 1,3-Bis(tosyloxy)propane (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.

-

Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered "soluble" at that concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL at a time), mixing thoroughly after each addition, until the solid dissolves. Record the total volume of solvent required.

-

Defining Solubility Limits: If the solid does not dissolve after the addition of a significant volume of solvent (e.g., 3 mL), it can be classified as "sparingly soluble" or "insoluble."

-

Temperature Effects: To assess the effect of temperature, the test tube can be gently warmed in a water bath. Observe any changes in solubility. Note that for recrystallization purposes, a compound should be significantly more soluble in the hot solvent than in the cold solvent.

Visualization of Key Concepts

Molecular Structure and Polarity

Caption: Molecular structure of 1,3-Bis(tosyloxy)propane highlighting its key functional groups.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the experimental workflow for determining the solubility of 1,3-Bis(tosyloxy)propane.

Practical Implications for the Synthetic Chemist

A thorough understanding of the solubility of 1,3-Bis(tosyloxy)propane is paramount for its successful application in organic synthesis.

-

Reaction Solvent Selection: Choosing an appropriate solvent in which both 1,3-Bis(tosyloxy)propane and the nucleophile are soluble is crucial for achieving a reasonable reaction rate. The use of polar aprotic solvents like DMF or DMSO is often favored for nucleophilic substitution reactions.[1]

-

Purification Strategies: The differential solubility of 1,3-Bis(tosyloxy)propane in various solvents is exploited during purification.

-

Recrystallization: The compound's higher solubility in hot ethanol or ethanol/acetone mixtures compared to its solubility at room temperature allows for effective purification by recrystallization.

-

Chromatography: In column chromatography, a solvent system in which the compound is moderately soluble, such as an ethyl acetate/hexane mixture, is used to achieve separation from impurities.

-

-

Work-up Procedures: During the work-up of a reaction, an understanding of solubility helps in selecting appropriate solvents for extraction and washing to remove unreacted starting materials and byproducts.

Conclusion

1,3-Bis(tosyloxy)propane is a valuable reagent in organic synthesis, and its effective use is intrinsically linked to its solubility characteristics. While it exhibits good solubility in a range of polar aprotic and halogenated solvents, its solubility is limited in nonpolar hydrocarbons and water. This differential solubility is a key factor in designing successful reaction conditions and purification protocols. By understanding the underlying principles of its solubility and employing systematic experimental determination when necessary, researchers can optimize the use of this important building block in the synthesis of novel and complex molecules.

References

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

Sources

The Pivotal Role of the Tosylate Group in the Functionalization of Propane Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of modern organic synthesis, the strategic activation of otherwise inert C-O bonds is a cornerstone of molecular construction. For professionals engaged in pharmaceutical research and development, mastering these transformations is paramount. This technical guide provides an in-depth analysis of the p-toluenesulfonyl (tosyl) group and its indispensable role as a leaving group in the chemistry of propane derivatives. We will explore the fundamental principles governing the efficacy of the tosylate group, its application in directing nucleophilic substitution and elimination reactions on propyl chains, and the critical stereochemical implications. This guide moves beyond mere procedural descriptions to offer a causal understanding of experimental choices, empowering researchers to leverage the unique properties of propyl tosylates in the synthesis of complex molecular targets.

Introduction: Overcoming the Inertia of the Hydroxyl Group

The hydroxyl (-OH) group, ubiquitous in readily available starting materials like propanols, is a notoriously poor leaving group in nucleophilic substitution and elimination reactions.[1][2] Its departure would necessitate the formation of the highly basic and unstable hydroxide ion (HO⁻).[1] To facilitate these crucial transformations, the hydroxyl group must first be converted into a moiety that can depart as a stable, weakly basic anion. The p-toluenesulfonyl (tosyl) group is a preeminent solution to this challenge.[1][3]

The process of "tosylation" involves the reaction of an alcohol, such as 1-propanol or 2-propanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[4][5] This reaction converts the alcohol into a tosylate ester (R-OTs), effectively transforming the oxygen into an excellent leaving group.[4][5][6] A key advantage of this method is that the C-O bond of the alcohol remains intact during the tosylation process, meaning the stereochemical configuration of a chiral center is preserved at this stage.[7][8]

The Chemical Physics of a Superior Leaving Group

The exceptional leaving group ability of the tosylate anion (TsO⁻) is rooted in its inherent stability.[1][9] This stability arises from two primary electronic factors:

-

Resonance Delocalization: Upon cleavage of the C-OTs bond, the resulting negative charge on the oxygen atom is extensively delocalized across the three oxygen atoms of the sulfonyl group. This distribution of charge significantly lowers the energy of the anion.[9]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge, contributing to the overall stability of the tosylate anion.[1]

The stability of the tosylate anion is quantitatively reflected in the acidity of its conjugate acid, p-toluenesulfonic acid (TsOH), which is a strong acid with a pKa of approximately -2.8.[9][10] This indicates that its conjugate base, the tosylate anion, is exceptionally weak and therefore an excellent leaving group.[9][10]

The following diagram illustrates the mechanism of tosylation of an alcohol.

Caption: The reaction mechanism of alcohol tosylation with TsCl.

Propyl Tosylates in Action: A Tale of Two Isomers

The propane backbone allows for the formation of two key tosylate isomers: 1-propyl tosylate (a primary tosylate) and 2-propyl tosylate (a secondary tosylate). Their structural differences dictate their reactivity in subsequent nucleophilic substitution and elimination reactions.

1-Propyl Tosylate: The Sₙ2 Workhorse

Primary tosylates like 1-propyl tosylate are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions.[11] The backside of the carbon-leaving group bond is sterically unhindered, allowing for efficient attack by a wide range of nucleophiles. This reaction proceeds with a complete inversion of stereochemistry if the carbon were chiral (though not the case for 1-propyl tosylate itself).

2-Propyl Tosylate: The Crossroads of Sₙ1/Sₙ2 and E1/E2

As a secondary tosylate, 2-propyl tosylate represents a more nuanced case where multiple reaction pathways can compete.[12]

-

Sₙ2 vs. E2: With strong, sterically unhindered bases/nucleophiles (e.g., ethoxide), the Sₙ2 pathway will compete with the bimolecular elimination (E2) pathway, which leads to the formation of propene.[12] Higher temperatures and the use of a sterically hindered base (e.g., potassium tert-butoxide) will favor the E2 pathway.[12]

-

Sₙ1 vs. E1: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), 2-propyl tosylate can undergo solvolysis via a unimolecular (Sₙ1/E1) mechanism.[13][14] This involves the formation of a secondary carbocation intermediate, which can then be attacked by the solvent (Sₙ1) or lose a proton from an adjacent carbon (E1) to form propene.[14]

The choice of reactants and conditions is therefore critical in directing the outcome of reactions involving 2-propyl tosylate.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group over halides as a leaving group can be quantified by comparing the relative rates of reaction under identical conditions.

| Leaving Group | Relative Rate of Sₙ2 Reaction | Conjugate Acid | pKa of Conjugate Acid |

| I⁻ | 1 | HI | -10 |

| Br⁻ | 0.1 | HBr | -9 |

| TsO⁻ | ~0.7 | TsOH | -2.8 |

| Cl⁻ | 0.001 | HCl | -7 |

| F⁻ | 10⁻⁵ | HF | 3.2 |

| HO⁻ | ~10⁻¹⁶ | H₂O | 15.7 |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

As the data indicates, the tosylate anion is a significantly better leaving group than chloride and fluoride, and its reactivity is comparable to that of bromide and iodide.[15]

Experimental Protocols

Synthesis of 1-Propyl Tosylate (n-Propyl p-Toluenesulfonate)

This protocol describes a standard laboratory procedure for the tosylation of a primary alcohol.[16]

Materials:

-

1-Propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-propanol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq.).

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-propyl tosylate by recrystallization or column chromatography.

Nucleophilic Substitution on 2-Propyl Tosylate with Azide

This protocol illustrates a typical Sₙ2 reaction on a secondary tosylate.

Materials:

-

2-Propyl tosylate (isopropyl tosylate)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-propyl tosylate (1.0 eq.) in anhydrous DMF.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: 2-propyl azide is volatile).

-

The resulting 2-propyl azide can be characterized by spectroscopic methods (NMR, IR).

Caption: A general experimental workflow for the synthesis and reaction of propyl tosylates.

Conclusion: A Cornerstone of Propane Chemistry

The conversion of a propyl alcohol to a propyl tosylate is a foundational and powerful strategy in organic synthesis.[1] This transformation unlocks a vast array of subsequent chemical manipulations, primarily nucleophilic substitution and elimination reactions, that are otherwise inaccessible. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness as a leaving group. By understanding the mechanistic nuances of reactions involving primary versus secondary propyl tosylates, researchers and drug development professionals can exert precise control over reaction outcomes, including stereochemistry. From the synthesis of pharmaceutical intermediates to the construction of complex molecular probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering chemists to build the molecules that advance science and medicine.[1][17]

References

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

DePuy, C. H., Schnack, L. G., & Hausser, J. W. (n.d.). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. ElectronicsAndBooks. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

-

White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

-

ACS Publications. (n.d.). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 7). Relative rate of solvolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

-

Scribd. (n.d.). Substitution Vs Elimination PQ. Retrieved from [Link]

-

YouTube. (2017, October 3). CHEM 220: Stereochemistry of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]

-

Chem 261 Assignment & Lecture Outline 3: Stereochemistry, Alkyl Halide Substitution (SN1 & SN2). (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl tosylate. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]

-

Reddit. (2023, March 30). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. Retrieved from [Link]

-

Bull. Chem. Soc. Jpn. (1995). Solvent Effects on the Solvolysis of Benzyl Tosylates. Behavior of Derivatives with Electron-Donating Substituents. 68, 2619-2628. Retrieved from [Link]

-

MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

- Google Patents. (n.d.). Production of optically pure propane-1,2-diol.

-

SpectraBase. (n.d.). p-Toluic acid, propyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for the synthesis of 1,2-propanediol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]

- 16. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Fundamental Reactivity of Bis-Tosylate Compounds

This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of bis-tosylate compounds. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations essential for leveraging these versatile dielectrophiles in complex molecular design.

Introduction: The Strategic Advantage of the Bis-Tosylate Framework

In the landscape of organic synthesis, the ability to form carbon-carbon and carbon-heteroatom bonds with precision is paramount. Bis-tosylate compounds, molecules bearing two p-toluenesulfonate ester functional groups, represent a class of highly valuable and reactive intermediates. Their utility stems from the exceptional nature of the tosylate group as a leaving group, which transforms otherwise unreactive diols into potent dielectrophiles, ready to engage in a variety of bond-forming reactions.

The core principle behind their reactivity is the conversion of a poor leaving group, the hydroxide anion (-OH), into a tosylate anion (-OTs), which is a significantly better leaving group due to the resonance stabilization of its negative charge across three oxygen atoms.[1][2] This activation opens the door to a range of subsequent transformations, most notably nucleophilic substitutions and eliminations. The presence of two such groups on a single molecular scaffold introduces a fascinating dynamic of competing intramolecular and intermolecular pathways, the control of which is central to their strategic application in synthesis.

Synthesis of Bis-Tosylates: Activating the Diol

The standard and most reliable method for preparing bis-tosylates is the reaction of a parent diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] This process, while straightforward in concept, requires careful control to ensure high yields and prevent the formation of undesired byproducts, such as the mono-tosylated intermediate or elimination products.

Experimental Protocol: General Synthesis of a Bis-Tosylate

Objective: To convert a generic alkane diol into its corresponding bis-tosylate derivative.

Reagents:

-

Alkane diol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 2.2 - 2.5 eq)

-

Pyridine or Triethylamine (TEA) (solvent and base)

-

Dichloromethane (DCM) (co-solvent, optional)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with the diol and anhydrous pyridine or a mixture of DCM and TEA. The flask is cooled to 0 °C in an ice bath.

-

Scientist's Note: The use of anhydrous conditions is critical to prevent the hydrolysis of tosyl chloride. Cooling the reaction mixture minimizes potential side reactions, including the formation of pyridinium salts that can complicate purification.

-

-

Reagent Addition: A solution of p-toluenesulfonyl chloride in a minimal amount of the reaction solvent is added dropwise to the stirred diol solution over 30-60 minutes.

-

Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC), looking for the consumption of the diol.[4]

-

Workup: The reaction mixture is poured into cold, dilute hydrochloric acid to neutralize the excess pyridine. The aqueous layer is extracted three times with DCM or ethyl acetate.

-

Mechanistic Insight: The acidic workup protonates the pyridine, forming a water-soluble pyridinium salt that is easily removed from the organic product.

-

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to yield the pure bis-tosylate.[3]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of bis-tosylates from diols.

Core Reactivity: The Dichotomy of Cyclization vs. Polymerization

The defining characteristic of a bis-tosylate's reactivity is the competition between intramolecular and intermolecular nucleophilic substitution.[5][6] When reacted with a dinucleophile (e.g., a diamine, diol, or dithiol), two primary outcomes are possible: the formation of a cyclic product via an intramolecular reaction, or the formation of a linear polymer via an intermolecular reaction.

Intramolecular Cyclization (Sₙ2)

This pathway involves one nucleophilic center of the attacking reagent reacting with one tosylate group, followed by the second nucleophilic center of the same molecule attacking the remaining tosylate group on the same substrate molecule. This results in the formation of a heterocyclic or carbocyclic ring.[7][8]

Factors Favoring Cyclization:

-

High-Dilution Conditions: Performing the reaction at very low concentrations of both the bis-tosylate and the nucleophile kinetically disfavors intermolecular collisions, thereby promoting the intramolecular pathway.[9]

-

Thermodynamically Stable Ring Size: The formation of 5- and 6-membered rings is generally thermodynamically and kinetically favored, in line with principles such as Baldwin's Rules.[10][11][12] For example, a 5-Exo-Tet cyclization is a favored process.[10][13]

-

Substrate Conformation: A substrate that is pre-disposed to adopt a conformation where the reactive ends are in close proximity will have a higher propensity for cyclization.

Intermolecular Polymerization (Sₙ2)